molecular formula C8H11NO2 B12872595 N,N,3-trimethylfuran-2-carboxamide CAS No. 22601-07-6

N,N,3-trimethylfuran-2-carboxamide

Cat. No.: B12872595
CAS No.: 22601-07-6
M. Wt: 153.18 g/mol
InChI Key: ALCVSGCMWIKVCT-UHFFFAOYSA-N
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Description

N,N,3-trimethylfuran-2-carboxamide is an organic compound belonging to the class of furan carboxamides. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-trimethylfuran-2-carboxamide typically involves the amidation of 3-trimethylfuran-2-carboxylic acid with an appropriate amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using coupling reagents such as N,N’-diisopropyl carbodiimide (DIC) in the presence of a catalyst . The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis. This method allows for the rapid and efficient production of the compound under mild conditions. The reaction typically involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of coupling reagents such as DMT/NMM/TsO− or EDC . The use of microwave radiation helps to accelerate the reaction and improve yields.

Chemical Reactions Analysis

Types of Reactions

N,N,3-trimethylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

N,N,3-trimethylfuran-2-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N,3-trimethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,3-trimethylfuran-2-carboxamide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

22601-07-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

N,N,3-trimethylfuran-2-carboxamide

InChI

InChI=1S/C8H11NO2/c1-6-4-5-11-7(6)8(10)9(2)3/h4-5H,1-3H3

InChI Key

ALCVSGCMWIKVCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C(=O)N(C)C

Origin of Product

United States

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